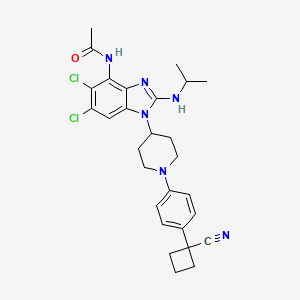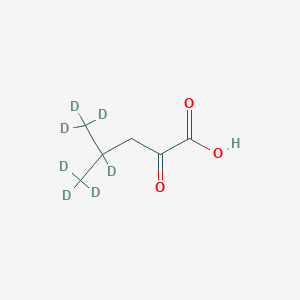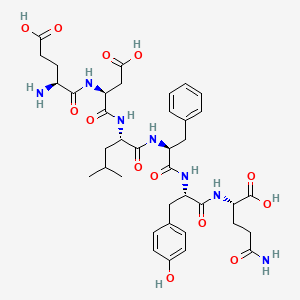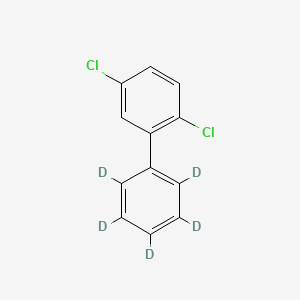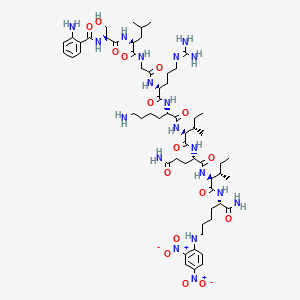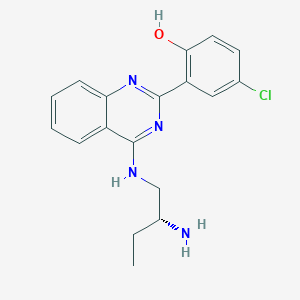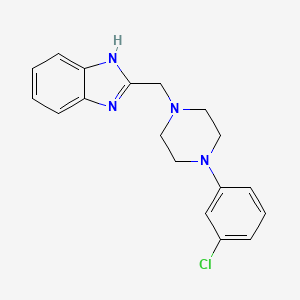
Isomaltopaeoniflorin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isomaltopaeoniflorin is a metabolite derived from the Chinese herbal formula Shuyu, which is known for its inhibitory effects on depression-like diseases . This compound is part of the Paeoniaceae family, which includes various bioactive monoterpene glycosides . This compound has garnered attention for its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isomaltopaeoniflorin involves complex biochemical pathways. The universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized in the initial stages . These intermediates undergo a series of enzymatic reactions to form the final glycoside structure.
Industrial Production Methods: Industrial production of this compound is typically achieved through the extraction from Paeoniaceae plants, particularly Paeonia lactiflora . Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and purify the compound .
化学反应分析
Types of Reactions: Isomaltopaeoniflorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities.
科学研究应用
Isomaltopaeoniflorin has a wide range of scientific research applications:
作用机制
The mechanism of action of isomaltopaeoniflorin involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter levels, inhibit inflammatory mediators, and regulate gene expression . These actions contribute to its therapeutic effects in treating depression-like diseases and inflammation .
相似化合物的比较
Isomaltopaeoniflorin is compared with other similar compounds such as paeoniflorin, glycyrrhisoflavone, and isoangustone A . While these compounds share structural similarities, this compound is unique in its specific bioactivity and therapeutic potential . Paeoniflorin, for instance, is widely studied for its anti-inflammatory and neuroprotective effects, whereas this compound is primarily noted for its antidepressant properties .
Conclusion
This compound is a promising compound with diverse applications in scientific research and medicine. Its unique chemical properties and bioactivity make it a valuable subject of study for developing new therapeutic agents and understanding complex biological processes.
属性
分子式 |
C29H38O16 |
|---|---|
分子量 |
642.6 g/mol |
IUPAC 名称 |
[(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate |
InChI |
InChI=1S/C29H38O16/c1-26-10-28(38)15-7-29(26,27(15,25(44-26)45-28)11-40-22(37)12-5-3-2-4-6-12)43-24-21(36)19(34)17(32)14(42-24)9-39-23-20(35)18(33)16(31)13(8-30)41-23/h2-6,13-21,23-25,30-36,38H,7-11H2,1H3/t13-,14-,15-,16-,17-,18+,19+,20-,21-,23+,24+,25-,26+,27+,28-,29+/m1/s1 |
InChI 键 |
XDSDFGIAGIOVGG-FZXMSPJCSA-N |
手性 SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O |
规范 SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



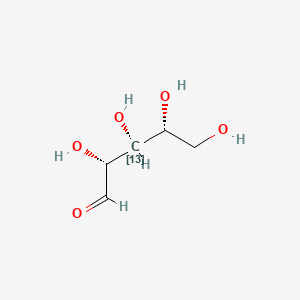

![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)

